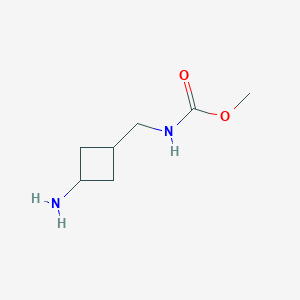
Methyl ((3-aminocyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((3-aminocyclobutyl)methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Amination (Carboxylation) or Rearrangement: Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Industrial Production Methods: Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method is economical and exhibits broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl ((3-aminocyclobutyl)methyl)carbamate can undergo oxidation reactions, typically involving the amino group.
Reduction: The compound can also be reduced, particularly at the carbamate functional group.
Substitution: Substitution reactions can occur at the amino group or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Methyl ((3-aminocyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions .
Biology and Medicine: In biological and medical research, carbamates are often studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the development of pharmaceuticals .
Industry: In the industrial sector, carbamates are used as intermediates in the production of pesticides, herbicides, and fungicides. They are also used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of methyl ((3-aminocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or irreversible inhibition .
Comparison with Similar Compounds
- tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate
- Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride
Comparison: Methyl ((3-aminocyclobutyl)methyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a carbamate functional group. This structure imparts distinct chemical and physical properties compared to other carbamates. For example, tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate has a tert-butyl group, which can affect its reactivity and solubility .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl N-[(3-aminocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
QCDQFPSPZTYFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















